Technical Guide: 9-Mesityl-10-phenylacridin-10-ium Tetrafluoroborate
Technical Guide: 9-Mesityl-10-phenylacridin-10-ium Tetrafluoroborate
The following technical guide details the properties, synthesis, and application of 9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate , a premier organic photoredox catalyst.
Advanced Organic Photoredox Catalysis
Executive Summary
9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate (often abbreviated as Mes-Acr-Ph or the Nicewicz-Fukuzumi Catalyst ) is a highly oxidizing, metal-free visible-light photocatalyst. Distinguished by its acridinium core, it is capable of mediating single-electron transfer (SET) processes with an excited-state reduction potential (
Unlike its N-methyl analog (the original Fukuzumi catalyst), the N-phenyl variant offers enhanced stability against nucleophilic dealkylation and degradation, making it the preferred scaffold for rigorous pharmaceutical synthesis and scale-up applications.
Physicochemical Profile
The catalytic efficiency of Mes-Acr-Ph stems from its Donor-Acceptor architecture. The orthogonal orientation of the electron-rich mesityl group (donor) relative to the electron-deficient acridinium core (acceptor) promotes the formation of a long-lived Twist Intramolecular Charge Transfer (TICT) state upon photoexcitation.
Key Data Table[1][2][3]
| Property | Value / Description |
| CAS Number | 1621019-96-2 |
| Formula | C |
| Molecular Weight | 461.30 g/mol |
| Appearance | Yellow to Green Crystalline Solid |
| Excited State Potential ( | +2.06 to +2.12 V vs. SCE (Strong Oxidant) |
| Ground State Potential ( | -0.57 V vs. SCE (Acridinium/Acridinyl Radical) |
| Excitation Wavelength ( | 420–450 nm (Blue LED activation) |
| Excited State Energy ( | ~2.67 eV |
| Solubility | Soluble in MeCN, DCM, Acetone; Insoluble in Et |
Critical Insight: The high
allows this catalyst to oxidize electron-rich alkenes, arenes, and even some amides, generating reactive radical cation intermediates () that undergo subsequent anti-Markovnikov nucleophilic addition.
Mechanistic Principles
The operation of Mes-Acr-Ph relies on an Oxidative Quenching Cycle . Upon irradiation with blue light, the catalyst enters a singlet excited state which rapidly relaxes to the Charge Transfer (CT) state. This CT state accepts an electron from the substrate (SET), generating a substrate radical cation and the persistent acridinyl radical (Mes-Acr
Catalytic Cycle Diagram
Caption: The photoredox cycle of Mes-Acr-Ph. The excited catalyst acts as a potent oxidant, converting neutral substrates into reactive radical cations.[1]
Synthesis Protocol
The synthesis of the N-phenyl variant requires specific attention to the N-substituent stability. Unlike the methylation of acridine, the N-phenyl group is best installed early or via the use of N-phenylacridone.
Validated Laboratory Scale Route (10 mmol Scale)
Reagents:
-
10-Phenylacridin-9(10H)-one (Precursor)
-
Mesitylmagnesium bromide (1.0 M in THF)
-
Tetrafluoroboric acid etherate (HBF
OEt ) -
Dichloromethane (DCM) & Diethyl Ether (Et
O)
Step-by-Step Methodology:
-
Nucleophilic Addition:
-
Charge a flame-dried 250 mL round-bottom flask with 10-Phenylacridin-9(10H)-one (2.71 g, 10.0 mmol) and dry THF (50 mL) under Argon.
-
Cool to 0 °C. Dropwise add Mesitylmagnesium bromide (12.0 mL, 12.0 mmol, 1.2 equiv).
-
Allow to warm to Room Temperature (RT) and reflux for 4–12 hours. Monitor by TLC (disappearance of acridone).
-
-
Quench & Isolation (Acridol Formation):
-
Cool to RT. Quench with saturated NH
Cl (aq). -
Extract with Et
O (3 x 50 mL). Dry organics over Na SO and concentrate. -
Note: The intermediate is the 9-hydroxy-9-mesityl-10-phenylacridan. It is often air-sensitive; proceed immediately or store under inert gas.
-
-
Aromatization & Salt Formation:
-
Dissolve the crude acridan in DCM (30 mL).
-
Add HBF
OEt (2.0 mL, ~15 mmol) dropwise at 0 °C. The solution will turn a vibrant yellow/green. -
Stir for 30 minutes.
-
Precipitate the salt by adding excess Et
O (150 mL) with vigorous stirring.
-
-
Purification:
-
Filter the yellow solid. Wash extensively with Et
O to remove organic impurities. -
Recrystallize from DCM/Et
O or Chloroform/Pentane if high purity is required for kinetics.
-
Synthesis Pathway Diagram
Caption: Two-step synthesis converting N-phenylacridone to the active acridinium salt via Grignard addition and acid-mediated dehydration.
Applications in Drug Discovery
The Mes-Acr-Ph catalyst is pivotal in Polarity-Reversed Chemistry . It allows nucleophiles to attack alkenes at the anti-Markovnikov position, a transformation difficult to achieve with traditional acid catalysis.
Anti-Markovnikov Hydroetherification
Used to synthesize complex ether pharmacophores.
-
Mechanism: Oxidation of alkene
Radical Cation Nucleophilic attack by Alcohol H-atom abstraction. -
Significance: Access to protected 1,2-amino alcohols and ether linkages common in bioactive molecules.
Decarboxylative Couplings
-
Facilitates the oxidation of carboxylates to CO
and alkyl radicals, enabling C–C bond formation without transition metals.
C–H Functionalization of Arenes
-
Due to its high potential (+2.10 V), it can oxidize benzene derivatives (e.g., anisole, mesitylene) to facilitate direct amination or alkylation.
References
-
Nicewicz, D. A., & MacMillan, D. W. C. (2008). Merging Photoredox Catalysis with Organocatalysis: The Direct Asymmetric Alkylation of Aldehydes. Science, 322(5898), 77–80. Link
-
Fukuzumi, S., & Ohkubo, K. (2014). Quantitative Evaluation of Lewis Acidity of Metal Ions Derived from the g Values of ESR Spectra of Superoxide: A Way to Weigh the Lewis Acidity of Metal Ions. Chem. Sci., 5, 4392-4405. (Foundational work on Mes-Acr derivatives). Link
-
Romero, N. A., & Nicewicz, D. A. (2016).[1] Organic Photoredox Catalysis. Chemical Reviews, 116(17), 10075–10166. Link
-
Margrey, K. A., & Nicewicz, D. A. (2016).[1] A General Approach to Catalytic Alkene Anti-Markovnikov Hydrofunctionalization Reactions via Acridinium Photoredox Catalysis. Accounts of Chemical Research, 49(9), 1997–2006. Link
